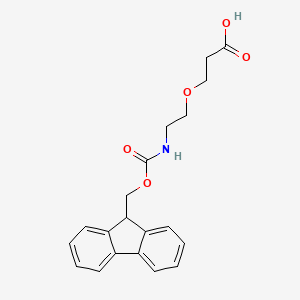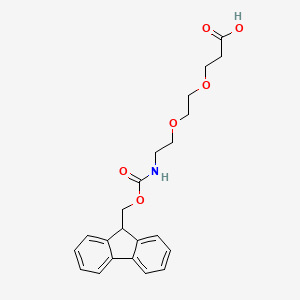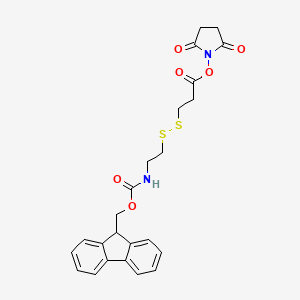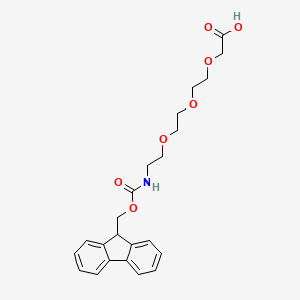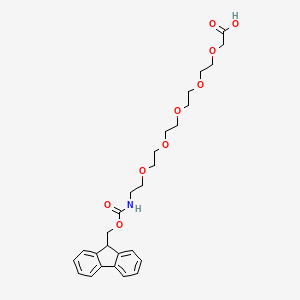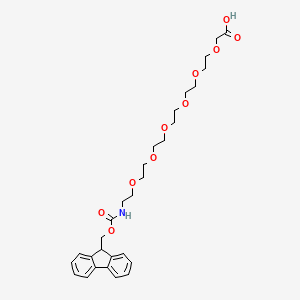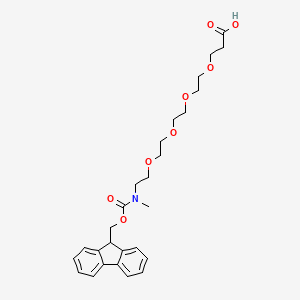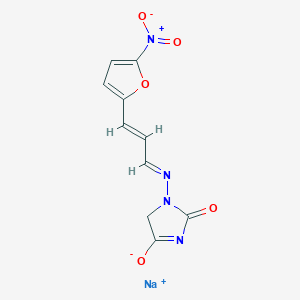
Hydantoin, 1-((3-(5-nitro-2-furyl)allylidene)amino)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furazidine sodium is a nitrofuran derivative with bacteriostatic action. This drug acts as an antibacterial and antiprotozoal.
Aplicaciones Científicas De Investigación
Carcinogenic Activity
- A study by Tekeli, Biava, and Price (1973) in "Cancer research" found that 3-hydroxymethyl-1-{[3-(5-nitro-2-furyl)allydidene]amino}hydantoin exhibited carcinogenic effects in rats. The compound was associated with a high incidence of renal tumors, indicating its carcinogenic potential (Tekeli, Biava & Price, 1973).
Antibacterial Properties
- Ekström, Ovesson, and Pring (1975) in "Journal of medicinal chemistry" synthesized and tested various compounds, including 1-[(5-methylsulfinyl-2-fufurylidene)amino]hydantoin, for antibacterial activity. These compounds were found to be less active than their 5-nitrofuran derivatives (Ekström, Ovesson & Pring, 1975).
Renal Handling
- Ballal, Spry, Zenser, and Davis (1988) in "Drug metabolism and disposition: the biological fate of chemicals" examined the renal handling of 3-hydroxymethyl-1-([3-(5-nitro-2-furyl)-allydidene]amino)hydantoin. They found differences in renal handling and clearance, which could partly explain the compound's toxicity and carcinogenicity (Ballal, Spry, Zenser & Davis, 1988).
Solubility and Dissolution Rate
- Bates, Rosenberg, and Tembo (1973) in "Journal of pharmaceutical sciences" investigated the physicochemical properties of nitrofurantoin, a related compound. They highlighted its weak acid nature and low aqueous solubility, impacting its dissolution rate and bioavailability (Bates, Rosenberg & Tembo, 1973).
Transport and Metabolism
- Zenser, Balasubramanian, Mattammal, and Davis (1981) in "Cancer research" studied the transport and metabolism of 3-hydroxymethyl-1-([3-(5-nitro-2-furyl)-allydidene]amino) hydantoin. They found that it inhibits organic acid transport and is metabolized by prostaglandin endoperoxide synthetase, suggesting its potential for renal carcinogenesis (Zenser, Balasubramanian, Mattammal & Davis, 1981).
Mitochondrial Toxicity
- Omidi, Niknahad, and Mohammadi-Bardbori (2016) in "Journal of Biochemical and Molecular Toxicology" investigated nitrofurantoin's mitochondrial toxicity. They aimed to determine if it is a mitochondrial toxicant and explore the involved mechanisms (Omidi, Niknahad & Mohammadi-Bardbori, 2016).
Propiedades
Número CAS |
22060-47-5 |
|---|---|
Nombre del producto |
Hydantoin, 1-((3-(5-nitro-2-furyl)allylidene)amino)-, monosodium salt |
Fórmula molecular |
C10H7N4NaO5 |
Peso molecular |
286.18 |
Nombre IUPAC |
sodium;3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-2-oxo-4H-imidazol-5-olate |
InChI |
InChI=1S/C10H8N4O5.Na/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18;/h1-5H,6H2,(H,12,15,16);/q;+1/p-1/b2-1+,11-5+; |
Clave InChI |
LNKQENVGMUHHIX-NGTWICJZSA-M |
SMILES |
C1C(=NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])[O-].[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Akritoin sodium, Furazidine sodium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






